Lipophilicity Comparison: 6-Ethyl Demonstrates Increased logP Relative to 6-Methyl and 6-Fluoro Analogs
The 6-ethyl derivative exhibits a calculated logP of 3.0221, which is significantly higher than both the 6-methyl analog (logP 2.4) and the 6-fluoro analog (logP 2.60) [1][2][3]. This increased lipophilicity is driven by the ethyl group's greater hydrophobic surface area compared to methyl and the electron-donating character of alkyl substitution versus fluorine.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.0221 |
| Comparator Or Baseline | 6-Methyl-1,3-benzothiazol-2-amine: logP = 2.4 (XLogP3-AA); 6-Fluoro-1,3-benzothiazol-2-amine: logP = 2.598801 |
| Quantified Difference | ΔlogP = +0.62 vs. 6-methyl; ΔlogP = +0.42 vs. 6-fluoro |
| Conditions | Calculated logP values from Molbase (6-ethyl), PubChem (6-methyl), and Kepu China (6-fluoro) |
Why This Matters
Higher logP directly influences membrane permeability and distribution, making 6-ethyl-1,3-benzothiazol-2-amine the preferred choice for applications requiring enhanced passive diffusion or partitioning into hydrophobic environments.
- [1] Molbase. 6-ethyl-1,3-benzothiazol-2-amine - Compound Information. CAS 21224-16-8. View Source
- [2] PubChem. 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. CID 17335. View Source
- [3] Kepu China. 2-Amino-6-fluorobenzothiazole - Physicochemical Properties. View Source
